3,5-dibromo-10-(2-ethylhexyl)-4,7-dithia-10-azatricyclo[6.3.0.02,6]undeca-1(8),2,5-triene-9,11-dione
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Overview
Description
3,5-dibromo-10-(2-ethylhexyl)-4,7-dithia-10-azatricyclo[63002,6]undeca-1(8),2,5-triene-9,11-dione is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-10-(2-ethylhexyl)-4,7-dithia-10-azatricyclo[6.3.0.02,6]undeca-1(8),2,5-triene-9,11-dione typically involves multiple steps, starting from simpler organic molecules. The process often includes bromination, cyclization, and thiolation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles are often employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-dibromo-10-(2-ethylhexyl)-4,7-dithia-10-azatricyclo[6.3.0.02,6]undeca-1(8),2,5-triene-9,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
3,5-dibromo-10-(2-ethylhexyl)-4,7-dithia-10-azatricyclo[6.3.0.02,6]undeca-1(8),2,5-triene-9,11-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism by which 3,5-dibromo-10-(2-ethylhexyl)-4,7-dithia-10-azatricyclo[6.3.0.02,6]undeca-1(8),2,5-triene-9,11-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 4,10-dibromo-7-(2-hexyldecyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
- 3,7,11,11-tetramethylbicyclo[8.1.0]undeca-2,6-diene
Uniqueness
3,5-dibromo-10-(2-ethylhexyl)-4,7-dithia-10-azatricyclo[63002,6]undeca-1(8),2,5-triene-9,11-dione stands out due to its specific substitution pattern and the presence of both bromine and sulfur atoms
Properties
Molecular Formula |
C16H17Br2NO2S2 |
---|---|
Molecular Weight |
479.3 g/mol |
IUPAC Name |
3,5-dibromo-10-(2-ethylhexyl)-4,7-dithia-10-azatricyclo[6.3.0.02,6]undeca-1(8),2,5-triene-9,11-dione |
InChI |
InChI=1S/C16H17Br2NO2S2/c1-3-5-6-8(4-2)7-19-15(20)10-9-11(14(18)23-13(9)17)22-12(10)16(19)21/h8H,3-7H2,1-2H3 |
InChI Key |
UHIMNFJZQLMOMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN1C(=O)C2=C(C1=O)SC3=C(SC(=C23)Br)Br |
Origin of Product |
United States |
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